
(2,6-Bis(trifluoromethyl)pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Bis(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C7H4BF6NO2. This compound is characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, which is further bonded to a boronic acid group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Bis(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 2,6-dibromo-4-(trifluoromethyl)pyridine with a boron reagent under specific conditions . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Bis(trifluoromethyl)pyridin-4-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, ethanol).
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
(2,6-Bis(trifluoromethyl)pyridin-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and potential drug candidates.
Industry: Applied in the production of advanced materials, including polymers and electronic materials.
Wirkmechanismus
The mechanism of action of (2,6-Bis(trifluoromethyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)pyridine-4-boronic acid
- 2,6-Bis(ethoxycarbonyl)pyridin-4-ylboronic acid
- 2-(Trifluoromethyl)pyridine-4-boronic acid pinacol ester
Uniqueness
(2,6-Bis(trifluoromethyl)pyridin-4-yl)boronic acid is unique due to the presence of two trifluoromethyl groups, which enhance its reactivity and stability in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C7H4BF6NO2 |
|---|---|
Molekulargewicht |
258.92 g/mol |
IUPAC-Name |
[2,6-bis(trifluoromethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C7H4BF6NO2/c9-6(10,11)4-1-3(8(16)17)2-5(15-4)7(12,13)14/h1-2,16-17H |
InChI-Schlüssel |
VHHZSZSIBHKBEO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


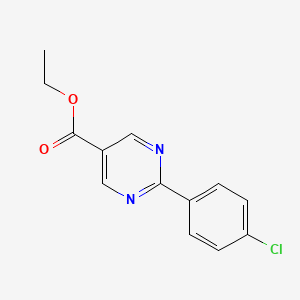
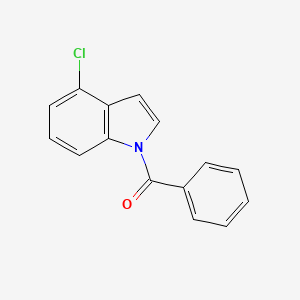

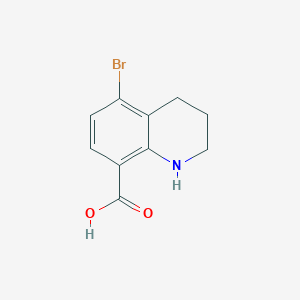
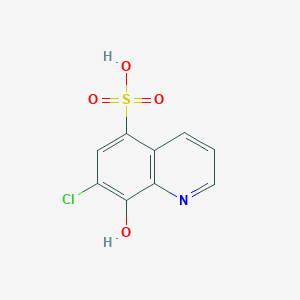
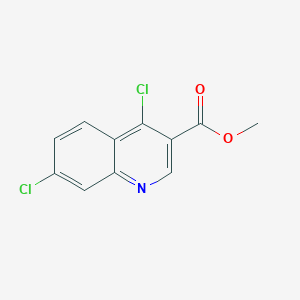


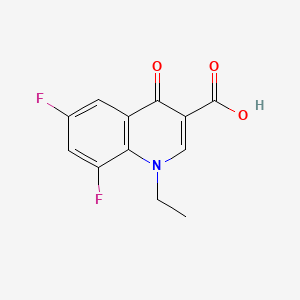

![9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11859078.png)
![Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-](/img/structure/B11859082.png)


